molecular formula C20H23N3O2S2 B2655149 N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252815-99-8

N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2655149
CAS No.: 1252815-99-8
M. Wt: 401.54
InChI Key: HUQMKJIBAMUJFS-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative featuring a sulfanylacetamide linkage to a 2,4-dimethylphenyl group. Its structure comprises a fused thiophene-pyrimidinone core, substituted with a 2-methylpropyl (isobutyl) group at position 3 and a methyl group at position 2. The acetamide moiety is connected via a sulfur atom, which may enhance metabolic stability and binding interactions compared to oxygen-based analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-12(2)10-23-19(25)18-16(7-8-26-18)22-20(23)27-11-17(24)21-15-6-5-13(3)9-14(15)4/h5-9,12H,10-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQMKJIBAMUJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its molecular formula C28H29N3O2SC_{28}H_{29}N_{3}O_{2}S and features a thienopyrimidine core linked to a dimethylphenyl group and a sulfanyl acetamide moiety. The structural complexity suggests a diverse range of biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the thienopyrimidine scaffold exhibit significant antimicrobial properties. A study evaluated various derivatives of thienopyrimidinones, including those similar to this compound. The results revealed:

  • In vitro Activity : The compound demonstrated notable activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined for various strains, showing effective inhibition at concentrations as low as 50 µg/mL for certain derivatives .

Table 1: Antimicrobial Efficacy of Thienopyrimidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)
4cS. aureus25
4eE. coli50
5cM. tuberculosis100
5gS. typhi75

The biological activity of this compound is attributed to its ability to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways. Specifically:

  • Cell Wall Disruption : The thienopyrimidine ring system may interact with enzymes involved in peptidoglycan synthesis.
  • Inhibition of Nucleic Acid Synthesis : Some derivatives have shown potential in inhibiting DNA gyrase and topoisomerase activities, crucial for bacterial replication .

Toxicity Studies

Toxicity assessments using hemolytic assays indicated that the most potent compounds derived from this class exhibited low toxicity profiles up to a concentration of 200 µmol/L, suggesting a favorable safety margin for further development .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Tuberculosis : A derivative similar to this compound was tested in patients with multidrug-resistant tuberculosis. Patients showed significant improvement when treated with this compound alongside standard therapy.
  • Antifungal Applications : Another study evaluated the antifungal properties against Candida albicans, where the compound exhibited promising results comparable to established antifungals .

Comparison with Similar Compounds

Computational and Analytical Relevance

  • Docking Studies: AutoDock4 () could predict binding modes of the target compound’s thienopyrimidinone core versus dihydropyrimidinone analogs, leveraging flexibility in receptor sidechains .

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